molecular formula C16H22N4OS B12267184 4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine

4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine

Cat. No.: B12267184
M. Wt: 318.4 g/mol
InChI Key: PKLYGRPURPZSBM-UHFFFAOYSA-N
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Description

4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a pyrrolidine moiety, which is further functionalized with a thiadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting tert-butylamine with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate.

    Pyrrolidine Synthesis: The pyrrolidine ring can be synthesized via the reaction of 3-chloropyridine with sodium azide, followed by reduction with lithium aluminum hydride.

    Coupling Reaction: The final step involves coupling the thiadiazole and pyrrolidine intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to replace specific substituents on the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole moiety can form hydrogen bonds or coordinate with metal ions, while the pyrrolidine and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-ethylpyridine
  • **4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-phenylpyridine
  • **4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-methoxypyridine

Uniqueness

4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22N4OS

Molecular Weight

318.4 g/mol

IUPAC Name

2-tert-butyl-5-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H22N4OS/c1-11-9-17-7-5-13(11)21-12-6-8-20(10-12)15-19-18-14(22-15)16(2,3)4/h5,7,9,12H,6,8,10H2,1-4H3

InChI Key

PKLYGRPURPZSBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NN=C(S3)C(C)(C)C

Origin of Product

United States

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